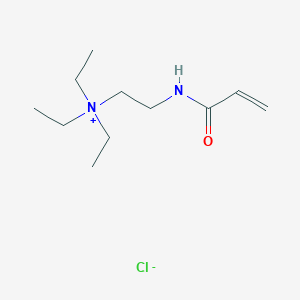
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an acryloyl group with a triethylammonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride typically involves the reaction of acryloyl chloride with N,N,N-triethylethan-1-amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Acryloyl chloride+N,N,N-triethylethan-1-amine→2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
化学反応の分析
Types of Reactions
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Polymerization: The acryloyl group can participate in free radical polymerization reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Polymerization: Polymeric materials with varying properties.
Hydrolysis: Amides and carboxylic acids.
科学的研究の応用
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings with enhanced performance characteristics.
作用機序
The mechanism of action of 2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the acryloyl group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.
類似化合物との比較
Similar Compounds
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-[(2-methyl-1-oxo-2-propenyl)amino]ethanaminium chloride
Uniqueness
2-(Acryloylamino)-N,N,N-triethylethan-1-aminium chloride is unique due to its combination of an acryloyl group and a quaternary ammonium group. This dual functionality allows it to participate in both polymerization reactions and antimicrobial activities, making it versatile for various applications.
特性
CAS番号 |
90966-57-7 |
|---|---|
分子式 |
C11H23ClN2O |
分子量 |
234.76 g/mol |
IUPAC名 |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
InChIキー |
RJNGNWBDDLDAAP-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CCNC(=O)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
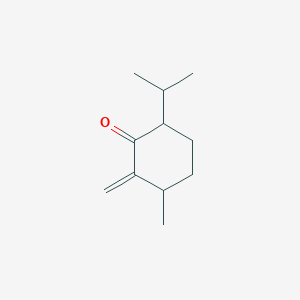
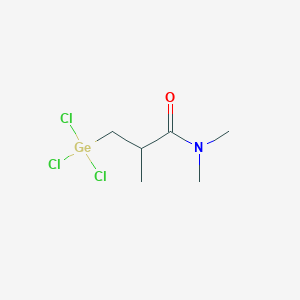
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
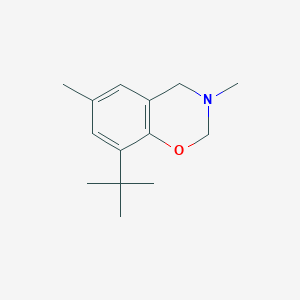
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
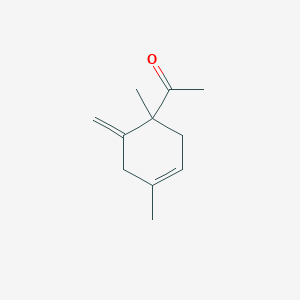
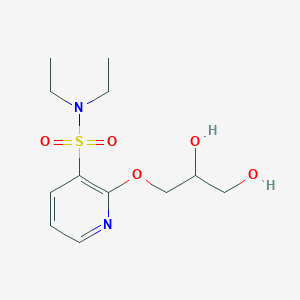
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
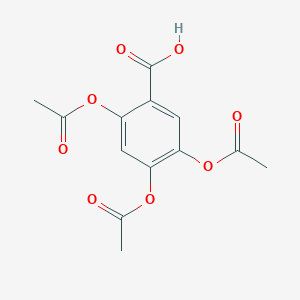
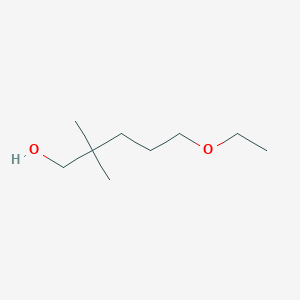
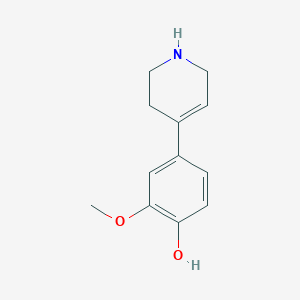
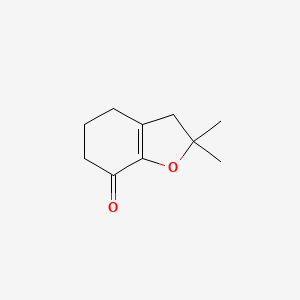
![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
